Melafolone

Description

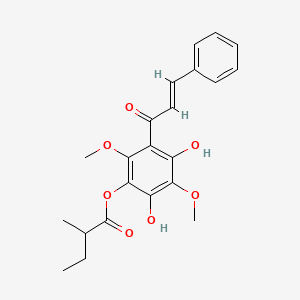

Structure

3D Structure

Properties

CAS No. |

129724-42-1 |

|---|---|

Molecular Formula |

C22H24O7 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

[2,4-dihydroxy-3,6-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl] 2-methylbutanoate |

InChI |

InChI=1S/C22H24O7/c1-5-13(2)22(26)29-21-18(25)20(28-4)17(24)16(19(21)27-3)15(23)12-11-14-9-7-6-8-10-14/h6-13,24-25H,5H2,1-4H3/b12-11+ |

InChI Key |

BICSVVFMOSJUCU-VAWYXSNFSA-N |

SMILES |

CCC(C)C(=O)OC1=C(C(=C(C(=C1O)OC)O)C(=O)C=CC2=CC=CC=C2)OC |

Isomeric SMILES |

CCC(C)C(=O)OC1=C(C(=C(C(=C1O)OC)O)C(=O)/C=C/C2=CC=CC=C2)OC |

Canonical SMILES |

CCC(C)C(=O)OC1=C(C(=C(C(=C1O)OC)O)C(=O)C=CC2=CC=CC=C2)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Melafolone |

Origin of Product |

United States |

Molecular Mechanisms of Action of Melafolone

Dual Inhibition of Key Protein Targets

A central aspect of Melafolone's mechanism of action is its ability to simultaneously inhibit two crucial protein targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). This dual targeting strategy appears to contribute significantly to its therapeutic potential.

Cyclooxygenase-2 (COX-2) Inhibition by Melafolone

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and is often overexpressed in various cancers, including lung cancer. mdpi.commednexus.org Inhibition of COX-2 can reduce the production of prostaglandins, which are involved in promoting tumor growth, angiogenesis, and immunosuppression. Studies have identified Melafolone as a potential inhibitor of COX-2 through techniques such as virtual screening, cellular thermal shift assay, and enzyme inhibition assay. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition by Melafolone

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in many solid tumors, including lung cancer. mednexus.orgresearchgate.net Activation of EGFR triggers downstream signaling pathways that regulate cellular processes vital for cancer progression, such as proliferation, differentiation, and survival. researchgate.net Melafolone has been identified as a potential inhibitor of EGFR, acting through mechanisms that involve the suppression of EGFR phosphorylation and its downstream signaling. researchgate.net The dual inhibition of both COX-2 and EGFR by Melafolone has been shown to improve therapeutic outcomes in experimental models. nih.govtandfonline.com

Downstream Signaling Pathway Modulation

Beyond its direct inhibition of COX-2 and EGFR, Melafolone also modulates several downstream signaling pathways that are critical for cancer cell function and the tumor microenvironment.

Influence on STAT3 and NF-κB Signaling Pathways

Melafolone also influences the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. STAT3 is a transcription factor that is frequently activated in cancers and plays a role in cell proliferation, survival, and the development of an immunosuppressive tumor microenvironment. researcherslinks.comguidetopharmacology.org NF-κB is another critical regulator of immune and inflammatory responses, and its activation is involved in tumor cell proliferation and metastasis. researchgate.net While the precise mechanisms of Melafolone's influence on STAT3 and NF-κB require further detailed investigation, existing research suggests a modulatory effect on these pathways, contributing to the compound's anti-tumor and immune-modulating properties. nih.govmdpi.com

Regulation of Immunosuppressive Factors and Gene Expression

Programmed Death-Ligand 1 (PD-L1) Downregulation

Melafolone has been shown to induce the downregulation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein often overexpressed on cancer cells and immune cells within the tumor microenvironment. PD-L1 interacts with the PD-1 receptor on T cells, leading to T cell inactivation and immune evasion by the tumor. oup.comnih.gov Studies, particularly in lung cancer models, have demonstrated that Melafolone's dual inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) contributes to this PD-L1 downregulation. nih.govmdpi.comresearchgate.netsemanticscholar.org This effect on PD-L1 expression is considered a key mechanism by which Melafolone improves the efficacy of anti-PD-1 checkpoint blockade therapy. nih.govmdpi.comsemanticscholar.orgmdpi.com The downregulation of PD-L1 by Melafolone is associated with enhanced proliferation and effector function of CD8+ T cells, which are crucial for mediating anti-tumor immunity. nih.govmdpi.comsemanticscholar.org

Research findings highlight that Melafolone's inhibition of COX-2 and EGFR in lung cancer cells leads to a decrease in PD-L1 levels. nih.govmdpi.comresearchgate.netsemanticscholar.org This molecular event is linked to the amelioration of CD8+ T-cell suppression within the tumor microenvironment. nih.gov The impact of Melafolone on PD-L1 expression suggests a mechanism that can help overcome resistance to checkpoint inhibitor therapies. nih.govsemanticscholar.org

Transforming Growth Factor-β (TGF-β) Modulation

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine involved in various cellular processes, including cell growth, differentiation, and immune regulation. In the context of cancer, TGF-β often plays an immunosuppressive role and contributes to tumor progression, angiogenesis, and metastasis. mdpi.com Melafolone has been observed to modulate TGF-β signaling, leading to its downregulation, particularly in tumor cells. nih.govmdpi.comresearchgate.netsemanticscholar.org

The dual inhibition of COX-2 and EGFR by Melafolone has been identified as a mechanism that results in the downregulation of TGF-β in lung cancer cells. nih.govmdpi.comresearchgate.netsemanticscholar.org This modulation of TGF-β by Melafolone is associated with a more favorable tumor microenvironment, contributing to enhanced anti-tumor immune responses. nih.gov The reduction in TGF-β levels is implicated in the improved proliferation and effector function of CD8+ T cells observed with Melafolone treatment. nih.gov

Vascular Endothelial Growth Factor (VEGF) Downregulation

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGF also contributes to the immunosuppressive tumor microenvironment by impairing dendritic cell function and promoting the infiltration of immunosuppressive cells. nih.gov Studies have shown that Melafolone induces the downregulation of VEGF. nih.govmdpi.comresearchgate.netsemanticscholar.org

Similar to its effects on PD-L1 and TGF-β, the downregulation of VEGF by Melafolone is linked to its dual inhibitory activity on COX-2 and EGFR in lung cancer cells. nih.govmdpi.comresearchgate.netsemanticscholar.org This reduction in VEGF contributes to the normalization of tumor vasculature, which can improve the delivery of anti-cancer agents and immune cells into the tumor. oup.comnih.gov The downregulation of VEGF by Melafolone is considered a mechanism that supports its ability to enhance anti-tumor immunity and improve the effectiveness of checkpoint blockade therapy. nih.gov

Cellular and Immunological Effects of Melafolone in Preclinical Models

Impact on Tumor Microenvironment (TME) Components

Melafolone's effects on the TME have been observed in preclinical models, particularly in the context of lung cancer. nih.govnih.gov Its ability to modulate components of the TME contributes to its potential therapeutic effects. nih.govnih.govnih.gov

Modulation of Tumor Vasculature

Tumor vasculature is often abnormal and dysfunctional, leading to poor perfusion, hypoxia, and impaired delivery of therapeutic agents and immune cells. mdpi.comfrontiersin.orgfrontiersin.org Modulating this abnormal vasculature is a key strategy to improve cancer treatment. mdpi.comfrontiersin.org

Promotion of Vascular Normalization

Preclinical studies in Lewis lung carcinoma (LLC) and CMT167 models have shown that melafolone promotes vascular normalization. nih.gov This process involves improving the structure and function of tumor blood vessels, making them more similar to normal vessels. mdpi.comfrontiersin.org Vascular normalization can lead to improved blood flow, increased oxygenation, and enhanced delivery of immune cells and drugs into the tumor. mdpi.comfrontiersin.orgfrontiersin.org The promotion of vascular normalization by melafolone is associated with the downregulation of vascular endothelial growth factor (VEGF) in tumor cells. nih.gov VEGF is a key factor involved in the formation of abnormal tumor vessels. nih.govfrontiersin.org

Data on Vascular Normalization by Melafolone:

| Preclinical Model | Effect on Vascular Normalization | Associated Mechanism | Source |

| Lewis lung carcinoma (LLC) | Promoted | Downregulation of VEGF | nih.gov |

| CMT167 models | Promoted | Downregulation of VEGF | nih.gov |

Effects on Pericyte Migration and Endothelial Cell Proliferation

Melafolone has been shown to influence the behavior of pericytes and endothelial cells, which are crucial components of blood vessels. nih.govnih.gov In lung cancer cell models, melafolone increased the migration of pericytes and decreased the proliferation and migration of endothelial cells. nih.govnih.gov Pericytes are supportive cells that wrap around endothelial cells and contribute to vessel stability and function. mdpi.comfrontiersin.orgbiorxiv.org Endothelial cell proliferation and migration are essential for the formation of new blood vessels (angiogenesis). frontiersin.orgnih.gov These effects on pericytes and endothelial cells are mediated, in part, through the downregulation of VEGF and transforming growth factor-β (TGF-β), and inactivation of the PI3K/AKT pathway. nih.gov

Data on Melafolone's Effects on Pericytes and Endothelial Cells:

| Cell Type | Effect of Melafolone | Associated Mechanism | Source |

| Pericyte migration | Increased | Downregulation of VEGF, TGF-β; PI3K/AKT inactivation | nih.govnih.gov |

| Endothelial cell proliferation | Decreased | Downregulation of VEGF, TGF-β; PI3K/AKT inactivation | nih.govnih.gov |

| Endothelial cell migration | Decreased | Downregulation of VEGF, TGF-β; PI3K/AKT inactivation | nih.gov |

Regulation of Immune Cell Function

Melafolone has demonstrated effects on immune cells within the TME, particularly on CD8+ T cells. nih.govnih.govnih.gov CD8+ T cells, also known as cytotoxic T lymphocytes, are critical for recognizing and killing cancer cells. sanquin.orgthermofisher.com

Enhancement of CD8+ T-cell Proliferation and Effector Function

Preclinical studies have indicated that melafolone enhances the proliferation and effector function of CD8+ T cells. nih.govnih.gov Effector function of CD8+ T cells includes their ability to produce cytokines like IFN-γ and TNF-α and to kill target cells. sanquin.orgthermofisher.comfrontiersin.org This enhancement is linked to the downregulation of VEGF, TGF-β, or PD-L1 and PI3K/AKT inactivation in lung cancer cells. nih.gov Increased CD8+ T cell activity is crucial for an effective anti-tumor immune response. thermofisher.commdpi.com

Data on Melafolone's Effects on CD8+ T Cells:

| CD8+ T Cell Function | Effect of Melafolone | Associated Mechanism | Source |

| Proliferation | Enhanced | Downregulation of VEGF, TGF-β, or PD-L1; PI3K/AKT inactivation | nih.govnih.gov |

| Effector function | Enhanced | Downregulation of VEGF, TGF-β, or PD-L1; PI3K/AKT inactivation | nih.govnih.gov |

Amelioration of CD8+ T-cell Suppression

The TME often contains factors and cells that suppress the activity of CD8+ T cells, hindering the anti-tumor immune response. nih.govnih.govfrontiersin.org Preclinical models have shown that melafolone ameliorates CD8+ T-cell suppression. nih.gov This effect is accompanied by the downregulation of TGF-β and PD-L1 in tumor cells. nih.gov TGF-β is an immunosuppressive cytokine, and PD-L1 is a protein that can inhibit T cell activity by binding to PD-1 on T cells. nih.govnih.govfrontiersin.org By reducing the levels of these immunosuppressive molecules, melafolone helps to restore the activity of CD8+ T cells. nih.gov

Data on Melafolone's Effect on CD8+ T-cell Suppression:

| CD8+ T Cell Status | Effect of Melafolone | Associated Mechanism | Source |

| Suppression | Ameliorated | Downregulation of TGF-β and PD-L1 | nih.gov |

Influence on Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs)

The tumor microenvironment is characterized by the presence of immunosuppressive cell populations, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which impede effective anti-tumor immunity. Melafolone has been shown to modulate these cell types, contributing to a less immunosuppressive milieu. Studies indicate that Melafolone, acting as a dual inhibitor of COX-2 and EGFR, can affect MDSCs and TAMs. fishersci.comflybase.org COX-2 is known to upregulate PD-L1 on MDSCs and TAMs, suggesting a mechanism by which Melafolone's inhibition of COX-2 could impact these cells. Flavonoids, as a class, have been observed to modulate immune cells within the TME, including MDSCs and macrophages, thereby reversing immune suppression. wikipedia.orgnih.govlipidmaps.org Specifically, flavonoids can inhibit macrophage recruitment and prevent the polarization of TAMs into the M2 phenotype, which is associated with pro-tumor functions. nih.gov While the direct quantitative impact of Melafolone on the populations or functional states of TAMs and MDSCs is detailed across various studies, the overarching theme in preclinical findings points towards a modulatory effect that contributes to reversing the immunosuppressive TME.

Anti-tumor Efficacy in Preclinical Models (in vitro/in vivo)

Preclinical investigations have explored the anti-tumor efficacy of Melafolone, both as a single agent and in combination therapies, demonstrating its capacity to inhibit tumor growth and counteract immune suppression within the TME.

Tumor Growth Inhibition

Melafolone has shown promise in inhibiting tumor growth in preclinical models, particularly in the context of lung cancer. metabolon.comnih.gov Its dual inhibitory activity against COX-2 and EGFR is implicated in this effect, contributing to improved outcomes when combined with anti-PD-1 therapy. flybase.orgfishersci.caatamanchemicals.com This suggests that Melafolone's impact on key signaling pathways plays a role in its ability to suppress tumor progression in experimental settings.

Reversal of Immune Suppression within the TME

A key aspect of Melafolone's anti-tumor activity in preclinical models is its ability to reverse immune suppression within the TME. It achieves this by downregulating immunosuppressive factors such as TGF-β and PD-L1. flybase.orgwikipedia.orgnih.gov Furthermore, Melafolone has been shown to enhance the function of CD8+ T cells, which are critical for recognizing and eliminating cancer cells. flybase.orgwikipedia.org The modulation of the TME also involves the normalization of tumor vasculature, which can improve immune cell infiltration and function. fishersci.comflybase.org These findings highlight Melafolone's potential to shift the balance within the TME from an immunosuppressive state towards an environment more conducive to anti-tumor immune responses.

Interplay with Cellular Metabolic Pathways

Melafolone's effects extend to influencing cellular metabolic pathways, which are increasingly recognized as crucial regulators of both cancer cell survival and immune cell function within the TME.

Connections to Choline (B1196258) Metabolism and Choline Kinase-alpha (Chk-α)

Aberrant choline metabolism, often characterized by increased phosphocholine (B91661) levels and overexpression of choline kinase-alpha (Chk-α), is a hallmark of many cancers. nih.govwikipedia.org While direct studies explicitly detailing Melafolone's impact on Chk-α activity were not found, research indicates a relationship between Chk-α and PD-L1 expression, suggesting an inverse dependence. nih.govwikipedia.org Given that Melafolone downregulates PD-L1 flybase.orgwikipedia.orgnih.gov, this establishes a potential, albeit indirect, connection to choline metabolism regulation via pathways involving PD-L1 and Chk-α. The regulation of metabolism by PD-L1 may be mediated through factors including Chk-α, COX-2, and TGF-β, all of which are relevant to Melafolone's known mechanisms of action. wikipedia.org

Influence on Lipid Metabolism Genes (e.g., CYP19A1)

Melafolone has been shown to influence lipid metabolism pathways, specifically through the inhibition of COX-2 catalyzed metabolism of arachidonic acid (AA). atamanchemicals.comlipidmaps.org This action contributes to its ability to promote anti-PD-1 therapy through PD-L1 downregulation. atamanchemicals.comlipidmaps.org Another lipid metabolism-related gene, CYP19A1 (Aromatase), has been identified as a prognostic factor in colon cancer and is associated with immunotherapeutic response. atamanchemicals.comlipidmaps.org Inhibition of CYP19A1 has been shown to enhance CD8+ T cell-mediated anti-tumor immunity and improve the efficacy of anti-PD-1 therapy in mouse models, partly by downregulating PD-L1, IL-6, and TGF-β. atamanchemicals.comlipidmaps.org While a direct regulatory effect of Melafolone on CYP19A1 expression was not explicitly found, the shared impact on PD-L1 and the involvement in lipid metabolism pathways (COX-2/AA metabolism for Melafolone, and estrogen biosynthesis via CYP19A1) highlight an intersection in their influence on the TME and immune response.

Advanced Research Methodologies and Predictive Approaches for Melafolone

In Silico Computational Studies

In silico computational studies leverage computer-based methods to model and analyze the behavior of Melafolone at the molecular level. These studies are essential for predicting potential biological targets, evaluating binding affinities, and understanding the structural basis of its activity.

Virtual Screening Assays for Potential Target Identification

Virtual screening assays are a computational technique used in drug discovery to evaluate large libraries of compounds to identify potential drug candidates that can bind to a biological target, such as a protein. nvidia.com This method can complement traditional high-throughput screening. nvidia.com Virtual screening can be used to identify potential biomolecular targets for a molecule of interest. nih.gov For Melafolone, a virtual screening assay was employed to identify it as a potential inhibitor of Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov This computational approach helped narrow down potential targets for further experimental validation.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that simulates the interaction between a small molecule ligand, like Melafolone, and a biological macromolecule receptor, typically a protein. frontiersin.org It predicts the preferred orientation and binding affinity of the ligand to the target site. Molecular dynamics (MD) simulations extend molecular docking by simulating the physical motions of atoms and molecules over time, providing insights into the stability and dynamic behavior of the protein-ligand complex in a simulated physiological environment. frontiersin.orgscielo.brmdpi.com MD simulations are used to evaluate the long-term stability and dynamic interactions of compounds with their targets. mdpi.com While molecular docking provides a static view of the interaction, MD simulations offer a dynamic perspective, allowing for a more precise estimation of binding free energy in some cases. frontiersin.org For Melafolone, although specific detailed molecular docking and dynamics simulation data were not extensively detailed in the search results beyond its identification as a potential inhibitor through virtual screening, these techniques are standard follow-up methods to further characterize the interaction with identified targets like COX-2 and EGFR. nih.gov Studies on other compounds targeting similar proteins or pathways often utilize these techniques to understand binding mechanisms and complex stability. scielo.brmdpi.commdpi.comjpionline.orgdovepress.com

In Vitro Experimental Design and Assays

In vitro experimental assays are conducted in a controlled laboratory environment, typically using cells or isolated enzymes, to validate the findings from in silico studies and directly measure the biological activity of Melafolone.

Cellular Thermal Shift Assays

The Cellular Thermal Shift Assay (CETSA) is a method used to monitor and quantify the extent to which a compound binds to a protein target within cells. pelagobio.comunivr.itdrugtargetreview.com It is based on the principle that a protein's thermal stability changes when a ligand binds to it, altering its heat resistance. pelagobio.comunivr.it By measuring the amount of soluble protein remaining after heating cells treated with and without the compound, target engagement can be assessed in a native biological environment. pelagobio.comunivr.it CETSA provides a direct measure of drug binding, unlike phenotypic assays that rely on functional readouts. pelagobio.com A cellular thermal shift assay was utilized to identify Melafolone as a potential inhibitor of COX-2 and EGFR, providing experimental evidence for the target engagement predicted by virtual screening. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are in vitro experiments designed to measure the ability of a compound to inhibit the activity of a specific enzyme. These assays are crucial for quantifying the potency of an inhibitor and determining the mechanism of inhibition (e.g., competitive, non-competitive). nih.govresearchgate.net By measuring the enzyme's activity in the presence of varying concentrations of the compound, researchers can determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). For Melafolone, enzyme inhibition assays were conducted, which, along with virtual screening and CETSA, identified it as a potential inhibitor of COX-2 and EGFR. nih.gov These assays provide direct biochemical evidence of Melafolone's ability to modulate the activity of these enzymes.

Table 1: Summary of Research Methodologies Applied to Melafolone

| Methodology | Type | Purpose | Key Findings for Melafolone | Citation |

| Virtual Screening Assay | In Silico | Potential Target Identification | Identified as potential inhibitor of COX-2 and EGFR. | nih.gov |

| Cellular Thermal Shift Assay | In Vitro | Target Engagement Confirmation in Cells | Provided experimental validation for binding to COX-2 and EGFR. | nih.gov |

| Enzyme Inhibition Assay | In Vitro | Quantification of Enzyme Inhibition & Potency | Confirmed inhibitory activity against COX-2 and EGFR. | nih.gov |

Cell-based Studies on Cancer Cell Lines (e.g., Lewis Lung Carcinoma, CMT167)

Cell-based studies are fundamental in understanding the direct effects of compounds like Melafolone on cancer cells and their interactions with other components of the tumor microenvironment. Lewis Lung Carcinoma (LLC) and CMT167 cells are commonly used murine lung cancer cell lines in such research. CMT167 cells are described as a highly metastatic murine alveogenic lung carcinoma cell line, derived from the CMT64 cell line, and have been used to study metastasis ximbio.com. LLC cells are also a murine lung carcinoma cell line nih.gov. Both cell lines harbor KRAS mutations, with CMT167 having a KrasG12V mutation and LLC a KrasG12C mutation biorxiv.org.

Research indicates that Melafolone can act as a potential inhibitor of COX-2 and EGFR in lung cancer cells nih.gov. Studies using LLC and CMT167 models have shown that dual inhibition of COX-2 and EGFR by Melafolone can lead to tumor growth inhibition and promote survival nih.gov. This inhibition by Melafolone in lung cancer cells has been linked to the downregulation of key factors such as transforming growth factor-β (TGF-β), vascular endothelial growth factor (VEGF), and PD-L1 nih.gov. Mechanistically, Melafolone's dual inhibition of COX-2 and EGFR in these cell lines has been shown to influence the behavior of other cells in the tumor microenvironment, increasing pericyte migration and decreasing the proliferation and migration of endothelial cells nih.gov.

Furthermore, studies have examined the expression of MHC class II (MHCII) in these cell lines, noting that CMT167 cells, but not LLC cells, express MHCII genes and cofactors necessary for MHCII processing and presentation in vivo researchgate.net. Flow cytometric analysis revealed a significant increase in surface MHCII on CMT167 cancer cells recovered from tumors compared to those cultured in vitro, while this expression was not observed in LLC tumors biorxiv.org. This difference in MHCII expression between CMT167 and LLC cells may contribute to their differential responses to immunotherapy biorxiv.org.

In Vivo Preclinical Model Systems

In vivo preclinical models are essential for evaluating the efficacy of potential cancer therapies in a more complex and physiologically relevant setting that mimics the tumor microenvironment and systemic immune responses.

Murine Xenograft Models of Lung Cancer (e.g., LLC, CMT167)

Murine xenograft models, particularly using syngeneic cell lines like LLC and CMT167 implanted into immunocompetent mice, are widely used to study lung cancer progression and evaluate therapeutic interventions nih.govbiorxiv.orgfrontiersin.orgmdpi.com. These models allow researchers to assess the effects of treatments on tumor growth, metastasis, and the host immune response ximbio.comnih.govbiorxiv.org.

Studies using LLC and CMT167 murine models have demonstrated that Melafolone can improve anti-PD-1 therapy nih.gov. In these models, dual inhibition of COX-2 and EGFR by Melafolone promoted survival and inhibited tumor growth nih.gov. This was accompanied by observations of vascular normalization and amelioration of CD8+ T-cell suppression within the tumors nih.gov. The improved efficacy of PD-1 immunotherapy against LLC and CMT167 tumors when combined with Melafolone highlights the potential of Melafolone to enhance the effects of existing immunotherapies nih.gov.

Research has also compared the response of CMT167 and LLC tumors to immune checkpoint inhibitors, finding that CMT167 tumors were strongly inhibited by anti-PD-1 or anti-PD-L1 antibodies, whereas LLC tumors were resistant biorxiv.org. This differential response underscores the importance of using appropriate models to study the effects of compounds like Melafolone in the context of immunotherapy biorxiv.org.

Mouse Models for Colon Cancer Immunotherapeutic Response

Mouse models are also utilized to study immunotherapeutic responses in colon cancer nih.govnih.gov. While the primary focus of the provided search results regarding Melafolone is on lung cancer models, one source mentions Melafolone in the context of enhancing immunotherapeutic response, citing the lung cancer study researchgate.net. This suggests a potential broader interest in the ability of compounds like Melafolone to influence immunotherapeutic outcomes in different cancer types.

Research in mouse colon cancer models has explored strategies to enhance immunotherapeutic response, such as targeting lipid metabolism genes like CYP19A1 nih.govresearchgate.net. Inhibition of CYP19A1 has been shown to strengthen anti-tumor immune responses of CD8+ T cells, induce normalization of tumor blood vessels, and enhance the efficacy of anti-PD-1 therapy in orthotopic and subcutaneous mouse colon cancer models nih.govresearchgate.net. Although Melafolone's direct effects in colon cancer models are not detailed in the provided snippets, the successful application of approaches like vascular normalization and enhancing CD8+ T cell function in colon cancer models nih.govresearchgate.net aligns with the mechanisms observed for Melafolone in lung cancer models nih.gov, suggesting a potential area for future investigation. The use of murine MC-38 cells in colon cancer xenograft models is a described method for evaluating the efficacy of combination therapies involving immunotherapy nih.gov.

Data Tables

Based on the provided search results, specific quantitative data tables detailing the effects of Melafolone on tumor growth, immune cell populations, or other parameters in cell-based or in vivo studies are not extensively presented in a format directly extractable into tables within the snippets. However, the key findings can be summarized qualitatively.

Summary of Key Findings

| Study Type | Model System | Key Findings Related to Melafolone | Source |

| Cell-based Studies | LLC and CMT167 Cell Lines | Potential inhibitor of COX-2 and EGFR. Downregulation of TGF-β, VEGF, and PD-L1 in cancer cells. Increased pericyte migration, decreased endothelial cell proliferation/migration. | nih.gov |

| In Vivo Preclinical | LLC and CMT167 Murine Models | Improves anti-PD-1 therapy. Promotes survival and tumor growth inhibition. Induces vascular normalization. Ameliorates CD8+ T-cell suppression. | nih.gov |

Synergistic and Combination Strategies Involving Melafolone

Enhancing Immune Checkpoint Blockade Therapy

Immune checkpoint blockade (ICB) therapy, particularly targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, primary and acquired resistance limit its effectiveness in many patients. Combining ICB with agents that modulate the tumor microenvironment and enhance anti-tumor immunity is a key strategy to improve response rates and overcome resistance. Melafolone's properties suggest a potential role in this context.

Improved Efficacy with Anti-PD-1 Antibodies

Studies have indicated that Melafolone can improve the efficacy of anti-PD-1 immunotherapy. Through its dual inhibitory effect on COX-2 and EGFR, Melafolone has been shown to enhance PD-1 immunotherapy in preclinical models of lung cancer. wikipedia.org This improved efficacy is associated with mechanisms that favorably alter the tumor microenvironment. Melafolone's actions contribute to vascular normalization and downregulation of PD-L1 in tumor cells. wikipedia.org By affecting both tumor vasculature and immune cells, the dual inhibition offered by Melafolone presents a promising combination strategy for enhancing checkpoint blockade therapy. wikipedia.org The decrease in PD-L1 levels induced by Melafolone could contribute to the synergism with immune checkpoint inhibitors by alleviating inhibitory signals on immune cells. citeab.comnewdrugapprovals.org

Strategies for Overcoming Resistance to Checkpoint Blockade Therapy

Resistance to checkpoint blockade therapy is a significant challenge. Melafolone's ability to modulate key pathways and the tumor microenvironment suggests its potential in overcoming such resistance. The observed vascular normalization induced by Melafolone in combination with anti-PD-1 therapy can improve immune cell infiltration into the tumor, a factor often limited in resistant tumors. wikipedia.orgwikipedia.orgguidetopharmacology.org Furthermore, the downregulation of PD-L1 by Melafolone can directly counteract a common mechanism of resistance, where tumors upregulate PD-L1 to suppress T cell activity. wikipedia.orgciteab.comnewdrugapprovals.org By inhibiting COX-2 and EGFR, Melafolone influences signaling pathways that can contribute to an immunosuppressive microenvironment and resistance to immunotherapy. wikipedia.org These mechanistic effects highlight Melafolone's potential as a combination partner to restore or enhance sensitivity to checkpoint blockade in resistant settings.

Rational Combinations with Other Targeted Agents

Combining targeted therapies that address distinct pathways involved in tumor growth, progression, and immune evasion can lead to synergistic anti-tumor effects. Melafolone's inhibitory activities on COX-2 and EGFR position it for rational combinations with other targeted agents, particularly those involving kinase inhibition or vascular targeting.

Combination with VEGFR-2 Blockade for Enhanced Anti-tumor Effects

While Melafolone is primarily characterized by its COX-2 and EGFR inhibition, its observed effect on vascular normalization is relevant to strategies involving vascular targeting. Combining VEGFR-2 inhibitors with PD-1 immunotherapy has shown synergistic anti-tumor effects, partly by improving T cell infiltration through vascular modulation. wikipedia.orgguidetopharmacology.org Given that Melafolone also promotes vascular normalization and enhances anti-PD-1 efficacy, its inclusion in combination regimens that include or functionally mimic aspects of VEGFR-2 blockade could lead to enhanced anti-tumor responses by improving blood vessel structure and function within the tumor, thereby facilitating immune cell delivery and activity. wikipedia.orgwikipedia.orgguidetopharmacology.org

Synergistic Effects with Other Kinase Inhibitors (e.g., EGFR-TKIs)

Melafolone itself acts as an EGFR inhibitor. wikipedia.org Combining EGFR-TKIs with other therapeutic modalities, including chemotherapy and other targeted agents, is an established strategy to enhance efficacy and manage resistance in EGFR-mutant cancers. mims.commims.comciteab.comnih.gov Given Melafolone's direct inhibition of EGFR, its combination with other kinase inhibitors could yield synergistic effects by blocking parallel or downstream signaling pathways critical for tumor cell survival and proliferation. Research indicates that combining different kinase inhibitors can lead to enhanced cell death and tumor regression. guidetopharmacology.orgnih.govnih.gov The dual inhibition of COX-2 and EGFR by Melafolone suggests potential synergy with inhibitors targeting other kinases involved in these complex signaling networks, offering a multi-pronged attack on cancer cells and their supportive microenvironment. wikipedia.org

Q & A

Q. What are the key considerations for designing in vivo experiments to evaluate Melafolone’s anti-tumor efficacy in lung cancer models?

- Methodological Answer : When using Lewis lung carcinoma (LLC) or CMT167 murine models, prioritize:

- Dosing regimen : Optimize Melafolone concentration based on preliminary pharmacokinetic data to balance efficacy and toxicity .

- Endpoint selection : Include tumor volume measurement, survival analysis, and immunohistochemical markers (e.g., CD31 for vascular density, CD8+ T-cell infiltration) .

- Control groups : Compare Melafolone monotherapy with combination therapies (e.g., anti-PD-1) and vehicle controls to isolate mechanistic effects .

- Data normalization : Account for inter-animal variability by using standardized tumor implantation protocols and blinded histopathological assessments .

Q. How can researchers validate Melafolone’s dual inhibition of COX-2 and EGFR in cellular assays?

- Methodological Answer : Use a tiered approach:

- Virtual screening : Confirm binding poses via molecular docking with COX-2 (TYR355, ALA527) and EGFR (LYS745, ASP837) .

- Cellular Thermal Shift Assay (CETSA) : Verify target engagement by measuring thermal stability shifts in A549 cells treated with Melafolone .

- Enzyme inhibition assays : Quantify IC₅₀ values for COX-2 (e.g., prostaglandin E₂ suppression) and EGFR (e.g., phosphorylation inhibition) using dose-response curves .

- Negative controls : Include selective inhibitors (e.g., celecoxib for COX-2, gefitinib for EGFR) to confirm specificity .

Q. What statistical approaches are recommended for analyzing contradictory data in Melafolone studies (e.g., variable VEGF suppression across models)?

- Methodological Answer :

- Meta-analysis : Pool data from multiple experiments (LLC vs. CMT167) to identify confounding variables (e.g., tumor microenvironment heterogeneity) .

- Multivariate regression : Adjust for covariates like baseline VEGF levels or immune cell infiltration .

- Sensitivity analysis : Test robustness of conclusions by excluding outliers or stratifying results by model type .

- Replication : Validate findings in orthotopic or patient-derived xenograft (PDX) models to assess translational relevance .

Advanced Research Questions

Q. How can researchers optimize Melafolone’s combination with anti-PD-1 therapy to overcome resistance mechanisms?

- Methodological Answer :

- Mechanistic synergy : Co-administer Melafolone and anti-PD-1 to exploit vascular normalization (reduced TGF-β/VEGF) and enhanced CD8+ T-cell effector function .

- Dose scheduling : Conduct time-course experiments to determine if sequential vs. concurrent dosing improves immune infiltration .

- Biomarker integration : Monitor PD-L1 expression, HIF-1α levels, and pericyte coverage (α-SMA) to predict response .

- Resistance modeling : Induce acquired resistance in LLC models via prolonged anti-PD-1 exposure, then test Melafolone’s efficacy in reversing suppressive pathways (e.g., PI3K/AKT) .

Q. What experimental strategies can elucidate Melafolone’s off-target effects on non-cancerous tissues?

- Methodological Answer :

- Toxicogenomics : Perform RNA-seq on healthy murine tissues (e.g., liver, kidney) post-treatment to identify dysregulated pathways .

- High-content screening : Use organoid models to assess Melafolone’s impact on epithelial integrity and metabolic activity .

- Pharmacokinetic profiling : Measure tissue-specific accumulation via LC-MS/MS and correlate with histopathological findings .

- Comparative studies : Test structural analogs of Melafolone to isolate COX-2/EGFR-specific effects from flavonoid-related cytotoxicity .

Q. How can computational modeling improve the prediction of Melafolone’s efficacy in human trials?

- Methodological Answer :

- QSAR modeling : Develop quantitative structure-activity relationship models using IC₅₀ data from enzyme assays and physicochemical properties .

- Systems pharmacology : Integrate omics data (e.g., tumor mutational burden, immune profiles) to simulate patient-specific responses .

- In silico clinical trials : Use virtual cohorts to predict outcomes based on interspecies scaling (murine-to-human dose conversion) and population variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.